molecular formula C27H29N5O B1244379 {4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile

{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile

Cat. No.: B1244379
M. Wt: 439.6 g/mol
InChI Key: RJKFZZBPTCGMAY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of UR-12460 involves the preparation of 1-[(N-diphenylaminoacetyl]-4-[(2-methyl-3-pyridyl)cyanomethyl]methyl)piperazine . The synthetic route typically includes the following steps:

    Formation of the piperazine core: This involves the reaction of appropriate starting materials to form the piperazine ring.

    Introduction of the cyanomethyl group: This step involves the addition of the cyanomethyl group to the piperazine ring.

    Acylation: The final step involves the acylation of the piperazine derivative to introduce the diphenylaminoacetyl group.

The reaction conditions for these steps typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

UR-12460 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Properties

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

IUPAC Name

2-[4-[2-(benzhydrylamino)acetyl]piperazin-1-yl]-2-(2-methylpyridin-3-yl)acetonitrile

InChI

InChI=1S/C27H29N5O/c1-21-24(13-8-14-29-21)25(19-28)31-15-17-32(18-16-31)26(33)20-30-27(22-9-4-2-5-10-22)23-11-6-3-7-12-23/h2-14,25,27,30H,15-18,20H2,1H3

InChI Key

RJKFZZBPTCGMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(C#N)N2CCN(CC2)C(=O)CNC(C3=CC=CC=C3)C4=CC=CC=C4

synonyms

1-((N-diphenylmethyl)aminoacetyl)-4-((2-methyl-3-pyridyl)cyanomethyl)piperazine
UR 12460
UR-12460

Origin of Product

United States

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